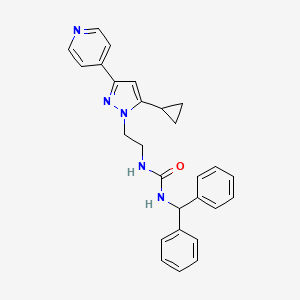

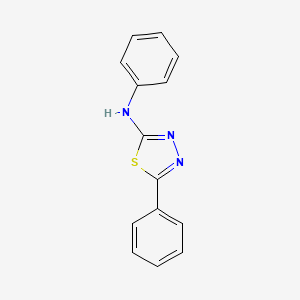

![molecular formula C22H24F3N3OS B2688170 N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide CAS No. 626222-15-9](/img/structure/B2688170.png)

N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H24F3N3OS and its molecular weight is 435.51. The purity is usually 95%.

BenchChem offers high-quality N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Adamantane derivatives have been synthesized for various applications, leveraging their unique chemical stability and three-dimensional structure. For example, adamantyl groups have been incorporated into polyamide-imides to enhance their thermal stability and mechanical properties, making these materials suitable for high-performance applications (Liaw & Liaw, 2001). The synthesis of adamantylthio heterocycles has been reported, highlighting the ability of adamantane-based compounds to interact with biological targets through modifications that enhance tumor necrosis factor α production (Maurin et al., 2004).

Antimicrobial and Antiviral Activities

Adamantylthio derivatives have shown promising antimicrobial and antioxidative activities, indicating potential applications in developing new antimicrobial agents. Specifically, certain adamantylthio pyridines exhibit significant inhibitory activity against Streptococci, suggesting their use in treating bacterial infections (Isarankura-Na-Ayudhya et al., 2008). Additionally, aminoadamantane derivatives have been evaluated for their activity against influenza A virus, with some compounds demonstrating enhanced antiviral efficacy compared to standard treatments, indicating their potential in antiviral therapy (Stamatiou et al., 2001).

Biomedical Applications

N-(1-Adamantyl)acetamide and its derivatives are crucial intermediates in synthesizing biologically active compounds, including antimicrobial and antiviral agents. These compounds have been explored for their potential in treating and preventing various diseases, including influenza, herpes, and pneumonia, and even in the treatment of Parkinson’s disease (Khusnutdinov et al., 2011).

作用機序

Target of Action

The primary target of N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide, also known as SS-0231, is the mitochondria in the cells . The mitochondria play a crucial role in energy production and cellular metabolism. They are particularly abundant in cells that require a lot of energy, such as those in the brain and muscles .

Mode of Action

SS-0231 interacts with the mitochondria, specifically with a lipid called cardiolipin that is abundant in the inner mitochondrial membrane . This interaction is believed to enhance the efficiency of the mitochondria, improving their ability to produce energy and reducing the production of reactive oxygen species, which can cause cellular damage .

Biochemical Pathways

The interaction of SS-0231 with the mitochondria affects several biochemical pathways. It has been shown to influence oxidative phosphorylation, the process by which cells generate energy . It also affects various aspects of cellular metabolism and the antioxidant defense system, helping to protect cells from damage . Furthermore, it influences mitochondrial dynamics, which includes the processes of mitochondrial fusion and fission, essential for maintaining mitochondrial health .

Pharmacokinetics

Pharmacokinetics generally provides essential insights into the behavior of interventional and adjunctive medications in the patient . These principles provide the tools to problem-solve both practically and quantitatively .

Result of Action

The action of SS-0231 results in a rejuvenation of the mitochondria, leading to improved energy production and reduced cellular damage . This can have a wide range of effects at the molecular and cellular level, potentially improving the function of cells and tissues that rely heavily on mitochondrial energy production .

Action Environment

The action, efficacy, and stability of SS-0231 can be influenced by various environmental factors. These can include the natural and socioeconomic conditions in which humans interact with each other . For example, factors such as climate, access to natural resources, and political systems can all potentially influence the action of SS-0231 . .

特性

IUPAC Name |

N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3OS/c23-22(24,25)19-15-2-1-3-17(15)27-20(16(19)10-26)30-11-18(29)28-21-7-12-4-13(8-21)6-14(5-12)9-21/h12-14H,1-9,11H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKMVNFONOAOLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)

![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2688096.png)

![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol](/img/structure/B2688098.png)

![1-[3-(Methanesulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2688101.png)

![Ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2688109.png)